molecular formula C22H23N3O2 B6044793 4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B6044793
M. Wt: 361.4 g/mol
InChI Key: NOHVWDXPFFIPQZ-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features an imidazole ring, a methoxy-substituted tetrahydronaphthalene moiety, and a benzamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia.

    Attachment of the imidazole ring to a benzyl group: Using a suitable alkylation reaction.

    Synthesis of the methoxy-substituted tetrahydronaphthalene: Through a series of hydrogenation and methylation reactions.

    Coupling of the benzyl-imidazole and tetrahydronaphthalene moieties: Using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or the benzamide group.

    Substitution: The benzamide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • **Reduction

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-19-9-10-20-18(13-19)3-2-4-21(20)24-22(26)17-7-5-16(6-8-17)14-25-12-11-23-15-25/h5-13,15,21H,2-4,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVWDXPFFIPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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